1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Description

BenchChem offers high-quality 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-amino-3-bromo-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5(12)6-3-4-7(13-2)8(10)9(6)11/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIPLJLNRFDOQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OC)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654854 | |

| Record name | 1-(2-Amino-3-bromo-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923289-30-9 | |

| Record name | 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923289-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-3-bromo-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone?

An In-Depth Technical Guide to 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone, a substituted acetophenone derivative of significant interest in synthetic and medicinal chemistry. As a functionalized aromatic scaffold, it presents a valuable starting point for the development of novel molecular entities. This document details its chemical and physical properties, outlines a robust synthetic methodology grounded in established organic chemistry principles, and explores its analytical characterization. Furthermore, we delve into the potential applications of this molecule within drug discovery, drawing parallels with structurally related compounds exhibiting notable biological activity. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone, also known as 2'-Amino-3'-bromo-4'-methoxyacetophenone, is a poly-substituted aromatic ketone. The strategic placement of its functional groups—an amine, a bromine atom, a methoxy group, and an acetyl group—on the benzene ring makes it a highly versatile building block in organic synthesis.

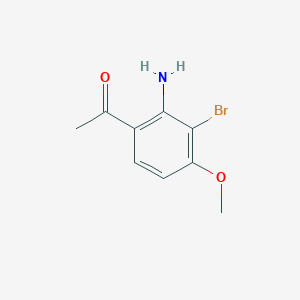

The core structure of the molecule is presented below.

Caption: Chemical structure of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone | N/A |

| Synonyms | 2'-Amino-3'-bromo-4'-methoxyacetophenone | [1] |

| CAS Number | 923289-30-9 | [1][] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred |

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is not widely published, a logical and efficient synthetic route can be proposed based on established methodologies for analogous compounds. A common strategy involves the bromination of a suitable precursor, such as 1-(2-amino-4-methoxyphenyl)ethanone.

The rationale for this approach is the activating and ortho-, para-directing nature of both the amino (-NH₂) and methoxy (-OCH₃) groups. The amino group is a powerful activating group, strongly directing electrophiles to its ortho and para positions. In this case, the position ortho to the amine (C3) is available for substitution.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is a representative method based on the synthesis of similar compounds, such as 4-amino-3-bromoacetophenone[3].

1. Reaction Setup:

-

To a solution of 1-(2-amino-4-methoxyphenyl)ethanone (1 equivalent) in a suitable aprotic solvent like acetonitrile or toluene, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

-

Causality: NBS is chosen as the brominating agent for its ability to provide a low concentration of electrophilic bromine, which allows for controlled, selective monobromination and minimizes over-bromination side reactions. An aprotic solvent is used to prevent reactions with the solvent itself.

2. Monitoring the Reaction:

-

Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Trustworthiness: TLC provides a rapid and reliable method to visually confirm the conversion of the starting material to a new, typically more polar, product, ensuring the reaction has gone to completion before proceeding to the workup.

3. Workup and Isolation:

-

Once the reaction is complete, the mixture is washed with water to remove any succinimide byproduct and unreacted NBS.

-

The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure.

-

Causality: This aqueous workup is a standard and effective procedure for removing water-soluble impurities. Drying the organic layer is critical to prevent water from interfering with the final crystallization or purification steps.

4. Purification:

-

The crude product is then purified, typically by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

-

Trustworthiness: Purification is essential to isolate the target compound from any minor side products or residual starting materials. The success of the purification is validated by obtaining a sharp melting point and clean analytical spectra (NMR, MS).

Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Value / Observation | Rationale |

| ¹H NMR | -COCH₃ (s) | ~2.5 ppm | Singlet for the acetyl methyl protons. |

| -OCH₃ (s) | ~3.9 ppm | Singlet for the methoxy protons. | |

| -NH₂ (br s) | ~4.5 - 5.5 ppm | Broad singlet for the amine protons, exchangeable with D₂O. | |

| Ar-H (d) | ~6.8 ppm | Aromatic proton at C5, ortho to the methoxy group. | |

| Ar-H (d) | ~7.6 ppm | Aromatic proton at C6, ortho to the acetyl group. | |

| ¹³C NMR | -COCH₃ | ~26 ppm | Carbon of the acetyl methyl group. |

| -OCH₃ | ~56 ppm | Carbon of the methoxy group. | |

| Aromatic C | 110 - 160 ppm | Multiple signals corresponding to the benzene ring carbons. | |

| C=O | ~198 ppm | Carbonyl carbon of the ketone. | |

| IR (cm⁻¹) | N-H Stretch | 3300 - 3500 | Characteristic stretching vibrations for the primary amine. |

| C-H Stretch | 2850 - 3000 | Aliphatic and aromatic C-H bonds. | |

| C=O Stretch | ~1670 | Strong absorption for the aryl ketone carbonyl group. | |

| C-O Stretch | 1200 - 1300 | Ether linkage stretch. | |

| Mass Spec | [M]⁺, [M+2]⁺ | m/z 243, 245 | Molecular ion peaks showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). |

| Fragment | m/z 228, 230 | Loss of a methyl group (-15). | |

| Fragment | m/z 200, 202 | Loss of an acetyl group (-43). |

Applications in Research and Drug Development

Substituted acetophenones are prevalent scaffolds in medicinal chemistry, serving as precursors to a wide array of biologically active molecules, including chalcones, flavonoids, and various heterocyclic systems. While the specific biological profile of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is not yet defined, its structural motifs suggest significant potential.

-

Anticancer and Antioxidant Research: Structurally related derivatives of methoxyphenyl ethanone have demonstrated promising antioxidant and anticancer activities. For instance, certain triazole derivatives synthesized from similar precursors have shown potent radical scavenging ability and cytotoxicity against glioblastoma cell lines[4]. The title compound provides a key intermediate to explore novel derivatives with potentially similar or enhanced properties.

-

Enzyme Inhibition: The α-bromo-ketone moiety is a known reactive group that can act as a covalent inhibitor of certain enzymes, particularly phosphatases and proteases[5]. This makes the compound and its derivatives interesting candidates for screening against various enzymatic targets.

-

Synthetic Intermediate: The presence of multiple, distinct functional groups allows for sequential and site-selective modifications. The amine can be acylated or used in condensation reactions, the ketone can undergo reactions at the carbonyl or the alpha-carbon, and the bromine atom can be replaced via cross-coupling reactions (e.g., Suzuki, Heck), providing access to a vast chemical space for drug discovery programs.

Caption: Potential pathways for drug discovery using the target scaffold.

Safety and Handling

Safety information for this specific compound is not available. However, based on data for structurally similar compounds like 1-(2-Amino-4-bromophenyl)ethanone and 1-(3-bromo-4-methoxyphenyl)ethanone, the following hazards should be assumed[6][7]:

-

GHS Hazard Statements:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

This information should be used as a guideline, and a full risk assessment should be completed before handling this chemical.

References

- 2a biotech. 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone.

- BOC Sciences. CAS 923289-30-9 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone.

- The Royal Society of Chemistry.

- MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.

- Guidechem. What are the properties, synthesis, and applications of 2-Bromo-4'-methoxyacetophenone?.

- PubChem. 1-(2-Amino-4-bromophenyl)ethanone.

- ChemicalBook. 2-Bromo-4'-methoxyacetophenone.

- PubChem. 1-(3-Bromo-4-methoxyphenyl)ethanone.

- PrepChem.com. Synthesis of 4-amino-3-bromoacetophenone.

Sources

- 1. 2abiotech.net [2abiotech.net]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Bromo-4'-methoxyacetophenone | 2632-13-5 [chemicalbook.com]

- 6. 1-(2-Amino-4-bromophenyl)ethanone | C8H8BrNO | CID 14503614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(3-Bromo-4-methoxyphenyl)ethanone | C9H9BrO2 | CID 611661 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

This guide provides an in-depth exploration of a robust and logical synthetic pathway for the preparation of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone, a valuable substituted acetophenone intermediate in the development of various fine chemicals and pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is a highly functionalized aromatic ketone. The strategic placement of its amino, bromo, and methoxy substituents on the phenyl ring makes it a versatile building block for the synthesis of more complex molecules. The development of a reliable and scalable synthesis for this compound is, therefore, of significant interest. This guide will detail a preferred synthetic route, elucidating the chemical principles that underpin each transformation and providing a framework for its practical execution.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests that the carbon skeleton can be derived from a commercially available starting material, 4-methoxyacetophenone. The key challenge lies in the regioselective introduction of the amino and bromo groups onto the aromatic ring. The chosen forward synthesis follows a logical progression of electrophilic aromatic substitution and functional group transformations, prioritizing high regioselectivity and yield at each step. The selected pathway proceeds via nitration, followed by reduction, and finally, selective bromination. This sequence leverages the powerful directing effects of the substituents to achieve the desired substitution pattern.

Synthesis Pathway: A Step-by-Step Elucidation

The preferred synthetic route is a three-step process starting from 4-methoxyacetophenone, as illustrated in the workflow diagram below.

Caption: A workflow diagram illustrating the three-step synthesis of the target molecule.

Step 1: Nitration of 4-Methoxyacetophenone

The initial step involves the electrophilic nitration of 4-methoxyacetophenone to introduce a nitro group onto the aromatic ring. This reaction yields 4-methoxy-3-nitroacetophenone.[1][2][3][4][5][6]

Causality of Experimental Choices:

-

Regioselectivity: The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group, while the acetyl group (-COCH₃) is a deactivating, meta-directing group.[7] The powerful activating effect of the methoxy group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position is already occupied by the acetyl group. Of the two ortho positions, the one that is also meta to the deactivating acetyl group is electronically favored. This leads to the highly regioselective formation of 4-methoxy-3-nitroacetophenone.[7]

-

Reaction Conditions: The reaction is typically carried out at low temperatures (0-5 °C) using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. The low temperature is crucial to control the exothermic nature of the reaction and to prevent over-nitration or side reactions.

Experimental Protocol:

-

To a stirred solution of 4-methoxyacetophenone in concentrated sulfuric acid, cooled to 0 °C in an ice bath, a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

-

The temperature of the reaction mixture is maintained below 5 °C throughout the addition.

-

After the addition is complete, the reaction is stirred for an additional 1-2 hours at 0-5 °C.

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.

-

The solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

-

The crude product can be purified by recrystallization from ethanol to yield 4-methoxy-3-nitroacetophenone as a yellow crystalline solid.

| Parameter | Value | Reference |

| Starting Material | 4-Methoxyacetophenone | |

| Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid | [8] |

| Temperature | 0-5 °C | [8] |

| Product | 4-Methoxy-3-nitroacetophenone | [1][3][4] |

| Melting Point | 97-100 °C | [3] |

Step 2: Reduction of 4-Methoxy-3-nitroacetophenone

The second step is the reduction of the nitro group in 4-methoxy-3-nitroacetophenone to an amino group, affording 3-amino-4-methoxyacetophenone.[9]

Causality of Experimental Choices:

-

Selective Reduction: A variety of reducing agents can be employed for the reduction of aromatic nitro groups. A common and effective method is the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent (e.g., ammonium formate). This method is generally clean and high-yielding. Alternatively, metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid, can be used.

-

Reaction Control: The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure the complete conversion of the starting material.

Experimental Protocol (Catalytic Hydrogenation):

-

A solution of 4-methoxy-3-nitroacetophenone in a suitable solvent (e.g., ethanol or ethyl acetate) is placed in a hydrogenation vessel.

-

A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at balloon pressure or slightly higher) at room temperature.

-

Upon completion of the reaction (as indicated by TLC), the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude 3-amino-4-methoxyacetophenone, which can be used in the next step without further purification or can be purified by recrystallization.

| Parameter | Value |

| Starting Material | 4-Methoxy-3-nitroacetophenone |

| Reagents | H₂, 10% Pd/C (or Sn/HCl) |

| Product | 3-Amino-4-methoxyacetophenone |

| Characterization | NMR, IR, MS |

Step 3: Bromination of 3-Amino-4-methoxyacetophenone

The final step is the regioselective bromination of 3-amino-4-methoxyacetophenone to yield the target molecule, 1-(2-amino-3-bromo-4-methoxyphenyl)ethanone.[10][11][12]

Causality of Experimental Choices:

-

Regioselectivity: The amino group (-NH₂) is a very strong activating, ortho, para-directing group. In 3-amino-4-methoxyacetophenone, the position para to the amino group is blocked by the methoxy group. Therefore, electrophilic substitution is strongly directed to the positions ortho to the amino group. Of the two ortho positions, one is sterically hindered by the adjacent acetyl group. The other ortho position (C3) is therefore the most likely site for bromination. The directing effects of the substituents are in concert to favor the formation of the desired product.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic rings, such as anilines.[13] Its use helps to avoid over-bromination and the formation of by-products that can occur with harsher reagents like elemental bromine. The reaction can be carried out in a variety of solvents, and the choice of solvent can influence the regioselectivity.[13] For this substrate, a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is often suitable.

Experimental Protocol:

-

To a solution of 3-amino-4-methoxyacetophenone in a suitable solvent (e.g., DMF or acetonitrile), N-bromosuccinimide (1.0-1.1 equivalents) is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature and the progress is monitored by TLC.

-

Upon completion, the reaction mixture is poured into water to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 1-(2-amino-3-bromo-4-methoxyphenyl)ethanone.

| Parameter | Value | Reference |

| Starting Material | 3-Amino-4-methoxyacetophenone | |

| Reagent | N-Bromosuccinimide (NBS) | [13] |

| Product | 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone | [10][11][12] |

| Molecular Formula | C₉H₁₀BrNO₂ | [12] |

| Molecular Weight | 244.08 g/mol | [12] |

Visualizing the Reaction Mechanism

The following diagram illustrates the key electrophilic aromatic substitution step in the synthesis: the nitration of 4-methoxyacetophenone.

Caption: Mechanism of the electrophilic nitration of 4-methoxyacetophenone.

Conclusion

The described three-step synthesis of 1-(2-amino-3-bromo-4-methoxyphenyl)ethanone from 4-methoxyacetophenone represents a chemically sound and efficient strategy. The pathway is designed to maximize regioselectivity by taking advantage of the directing effects of the substituents present on the aromatic ring at each stage. This in-depth guide provides the necessary theoretical foundation and practical protocols to enable researchers to successfully synthesize this valuable chemical intermediate.

References

- Berthelot, D., et al. (2007). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synlett, 2007(12), 1899-1902.

- Wang, H., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 744-748.

-

ResearchGate. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]

-

ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

- Google Patents. (n.d.). CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.

-

Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of aryl ring bromination of acetophenone derivatives.

-

Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Nitration of the aromatic ring of 4-methoxyacetophenone yields only one product. Identify that.... Retrieved from [Link]

-

IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromo-4-methoxyphenyl)ethanone. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4'-Methoxy-3'-nitroacetophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

- Google Patents. (n.d.). CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method.

-

Tradeindia. (n.d.). 1-(2-amino-3-bromo-4-methoxyphenyl)ethanone at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited. Retrieved from [Link]

-

African Rock Art. (n.d.). 3'-Nitro-4'-methoxyacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. Retrieved from [Link]

Sources

- 1. 4-METHOXY-3-NITROACETOPHENONE | 6277-38-9 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4 -Methoxy-3 -nitroacetophenone 97 6277-38-9 [sigmaaldrich.com]

- 4. 4'-Methoxy-3'-nitroacetophenone [webbook.nist.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. homework.study.com [homework.study.com]

- 8. is.muni.cz [is.muni.cz]

- 9. spectrabase.com [spectrabase.com]

- 10. cphi-online.com [cphi-online.com]

- 11. rndmate.com [rndmate.com]

- 12. 1-(2-amino-3-bromo-4-methoxyphenyl)ethanone at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Technical Guide to 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone, a substituted acetophenone derivative that serves as a critical building block in the synthesis of complex pharmaceutical agents. Its unique arrangement of functional groups—an acetyl moiety, a primary amine, a bromine atom, and a methoxy group on a phenyl ring—offers a versatile scaffold for the construction of diverse heterocyclic systems, particularly those targeting key enzymes in cellular signaling pathways.

Core Identifiers and Physicochemical Properties

A foundational understanding of a chemical entity begins with its core identifiers and physical characteristics. This information is crucial for procurement, safety assessment, and experimental design.

| Identifier | Value | Source |

| CAS Number | 923289-30-9 | [1] |

| IUPAC Name | 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone | N/A |

| Molecular Formula | C₉H₁₀BrNO₂ | N/A |

| Molecular Weight | 244.09 g/mol | N/A |

| Synonyms | 2'-Amino-3'-bromo-4'-methoxyacetophenone | N/A |

Predicted Physicochemical Data

While extensive experimental data for this specific compound is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Predicted Value | Basis of Prediction |

| Appearance | Off-white to light brown solid | Analogy to similar substituted acetophenones |

| Melting Point | 95 - 105 °C | Analogy to related bromo-methoxyacetophenones |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols. | General solubility of polar organic compounds |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity |

Chemical Structure

The structural arrangement of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is key to its reactivity and utility.

Caption: Structure of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone.

Synthesis and Purification

The synthesis of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is not widely documented in peer-reviewed literature with a specific, detailed protocol. However, a logical and reliable synthetic route can be designed based on established organic chemistry principles and published methods for analogous compounds. The proposed synthesis involves a two-step process starting from commercially available 1-(2-amino-4-methoxyphenyl)ethanone.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative method and should be optimized for specific laboratory conditions.

Step 1: Bromination of 1-(2-amino-4-methoxyphenyl)ethanone

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(2-amino-4-methoxyphenyl)ethanone (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous acetonitrile and add it dropwise to the cooled solution over 30 minutes. The amino group directs the electrophilic substitution to the ortho position, which is activated.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 2: Purification

-

Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Eluent System: Use a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 30:70) to elute the product.

-

Fraction Collection: Collect the fractions containing the desired product, as identified by TLC.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone as a solid.

Analytical Characterization (Predicted)

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques. Based on the structure, the following spectral data are predicted.

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm).- Methoxy group: A singlet at ~δ 3.8-4.0 ppm (3H).- Acetyl group: A singlet at ~δ 2.5-2.7 ppm (3H).- Amino group: A broad singlet at ~δ 4.5-5.5 ppm (2H).[2] |

| ¹³C NMR | - Carbonyl carbon: ~δ 195-200 ppm.- Aromatic carbons: Peaks between δ 100-160 ppm.- Methoxy carbon: ~δ 55-60 ppm.- Acetyl methyl carbon: ~δ 25-30 ppm. |

| FT-IR (KBr) | - N-H stretch (amine): Two bands around 3300-3500 cm⁻¹.- C=O stretch (ketone): A strong band around 1660-1680 cm⁻¹.- C-O stretch (ether): A band around 1250 cm⁻¹.- C-Br stretch: A band in the fingerprint region (~500-600 cm⁻¹). |

| Mass Spec (ESI-MS) | m/z: [M+H]⁺ at ~244.0 and 246.0 in an approximate 1:1 ratio, characteristic of a monobrominated compound. |

Role in Drug Discovery and Development

The true value of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone lies in its application as a versatile intermediate in medicinal chemistry. The presence of multiple reactive sites allows for the construction of complex heterocyclic scaffolds that are prevalent in many targeted therapies.

Key Reactive Sites and Their Utility

-

Amino Group (-NH₂): Acts as a nucleophile, enabling the formation of pyrimidines, quinolines, quinazolines, and other nitrogen-containing heterocycles. This is a common starting point for building the core of many kinase inhibitors.

-

Acetyl Group (-COCH₃): The α-protons are acidic and can be functionalized. The ketone can also undergo condensation reactions.

-

Bromine Atom (-Br): A key handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity and modulate the pharmacological properties of the final molecule.

Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is an ideal precursor for such cores.

For example, the amino and acetyl groups can be cyclized with a suitable reagent to form a quinoline or quinazolinone ring. The bromine atom can then be used to couple with another aromatic or heteroaromatic ring, a common feature in modern kinase inhibitors that occupy different pockets within the enzyme's active site. This has been seen in the development of inhibitors for Janus Kinase 1 (JAK1) and Receptor-Interacting Protein Kinase 2 (RIPK2).[3][4]

Illustrative Synthetic Application

Caption: Use of the target compound to build a complex drug scaffold.

Safety and Handling

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][9]

-

Respiratory Irritation: May cause respiratory irritation.[6]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5]

-

If on Skin: Wash off with soap and plenty of water.[6]

-

If Inhaled: Move person into fresh air.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its polysubstituted aromatic structure provides a robust platform for synthetic chemists to create novel and complex molecules, particularly heterocyclic compounds targeting protein kinases. While detailed experimental data on the compound itself is sparse, its synthesis and properties can be confidently predicted from established chemical principles, enabling its use in cutting-edge research. Proper safety precautions, derived from data on analogous compounds, are essential for its handling. As the demand for targeted therapeutics continues to grow, the importance of versatile building blocks like this one will undoubtedly increase.

References

-

Reagentia. 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone (1 x 5 g). Available from: [Link]

-

PubChem. 1-(3-Bromo-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for a related synthesis. Available from: [Link]

-

Angene Chemical. Safety Data Sheet for 1-(4-Bromo-2-methoxyphenyl)ethanone. Available from: [Link]

-

Asian Journal of Organic & Medicinal Chemistry. A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. Available from: [Link]

-

NIST. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Available from: [Link]

-

PrepChem. Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Available from: [Link]

- Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. RSC Medicinal Chemistry.

- Siu, T., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry.

-

Chemical Methodologies. Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[1][9][10]oxadiazole-2-Thione Derivatives as Anticancer Agents. Available from: [Link]

-

ScienceOpen. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-κB and MAPKs. Available from: [Link]

-

ACS Omega. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. angenechemical.com [angenechemical.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. 1-(3-Bromo-4-methoxyphenyl)ethanone | C9H9BrO2 | CID 611661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

A Comprehensive Technical Guide to 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical properties, synthesis, and potential applications of the substituted acetophenone, 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone. As a Senior Application Scientist, the following sections synthesize established chemical principles with practical insights for its utilization in medicinal chemistry and drug discovery.

Introduction and Core Compound Profile

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is an aromatic ketone featuring a highly substituted benzene ring. The presence of amino, bromo, and methoxy functional groups makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds. Its structural complexity and reactive sites suggest significant potential as a scaffold in the development of novel therapeutic agents.

Table 1: Core Compound Properties

| Property | Value | Source |

| IUPAC Name | 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone | N/A |

| CAS Number | 923289-30-9 | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [2] |

| Molecular Weight | 244.08 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in organic solvents | [2] |

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis protocol for 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be postulated based on well-established organic chemistry reactions. The proposed pathway involves the bromination of a readily available substituted acetophenone precursor.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the electrophilic aromatic substitution (bromination) of 1-(2-amino-4-methoxyphenyl)ethanone. The amino and methoxy groups are ortho-, para-directing, and the acetyl group is meta-directing. The strong activating and ortho-directing effect of the amino group would likely direct the bromine to the position ortho to it.

Postulated Synthesis Protocol

Reaction: Bromination of 1-(2-amino-4-methoxyphenyl)ethanone.

Materials:

-

1-(2-amino-4-methoxyphenyl)ethanone

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser (if heating is required)

-

Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-(2-amino-4-methoxyphenyl)ethanone in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Reagent Addition: Slowly add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the stirred solution at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed. Gentle heating may be applied if the reaction is sluggish.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent as it is a milder and more selective source of electrophilic bromine compared to liquid bromine, which can lead to over-bromination and side reactions, especially with an activated aromatic ring.

-

Solvent: Acetonitrile or dichloromethane are common solvents for such reactions as they are relatively inert and can dissolve both the substrate and the reagent.

Diagram 1: Proposed Synthesis of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Caption: Proposed synthesis of the target compound.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone, the following characterization data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the methoxy protons, and the acetyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (C5-H) | ~ 7.5 | d | 1H | Downfield due to deshielding from the adjacent carbonyl group and ortho-bromine. |

| Aromatic H (C6-H) | ~ 6.8 | d | 1H | Upfield due to the electron-donating effect of the para-methoxy and ortho-amino groups. |

| Amino (-NH₂) | ~ 4.5 - 5.5 | br s | 2H | Broad singlet, chemical shift can vary with concentration and solvent. |

| Methoxy (-OCH₃) | ~ 3.9 | s | 3H | Characteristic singlet for a methoxy group on an aromatic ring. |

| Acetyl (-COCH₃) | ~ 2.6 | s | 3H | Singlet in the aliphatic region, deshielded by the adjacent carbonyl group. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~ 198 | Characteristic downfield shift for a ketone carbonyl carbon. |

| Aromatic C-4 (C-OCH₃) | ~ 158 | Quaternary carbon attached to the electron-donating methoxy group. |

| Aromatic C-2 (C-NH₂) | ~ 148 | Quaternary carbon attached to the electron-donating amino group. |

| Aromatic C-6 | ~ 130 | Aromatic CH carbon. |

| Aromatic C-5 | ~ 115 | Aromatic CH carbon. |

| Aromatic C-1 (C-C=O) | ~ 118 | Quaternary carbon attached to the acetyl group. |

| Aromatic C-3 (C-Br) | ~ 100 | Quaternary carbon attached to bromine, shifted upfield due to the heavy atom effect. |

| Methoxy (-OCH₃) | ~ 56 | Characteristic chemical shift for a methoxy carbon. |

| Acetyl (-COCH₃) | ~ 28 | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amino) | 3400 - 3300 | Two bands, characteristic of a primary amine. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H stretching vibrations. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | C-H stretching of the methyl groups. |

| C=O Stretch (Ketone) | 1680 - 1660 | Strong absorption band for the conjugated ketone. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic ring skeletal vibrations. |

| C-N Stretch | 1350 - 1250 | Stretching vibration of the aryl-amine bond. |

| C-O Stretch (Ether) | 1275 - 1200 (asym), 1075 - 1020 (sym) | Asymmetric and symmetric stretching of the aryl-ether bond. |

Mass Spectrometry

The mass spectrum (electron ionization, EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z 243 and an M+2 peak of similar intensity at m/z 245, which is characteristic of a compound containing one bromine atom.

-

Key Fragmentation: A significant fragment at m/z 228/230 resulting from the loss of a methyl radical (•CH₃) from the acetyl group. Another major fragment would be observed at m/z 200/202 corresponding to the loss of the entire acetyl group (•COCH₃).

Applications in Drug Development and Medicinal Chemistry

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is a valuable building block for the synthesis of various heterocyclic systems, many of which are known to possess significant biological activities. Its utility primarily stems from the presence of the ortho-amino ketone functionality, which is a classic precursor for the construction of quinazoline and quinazolinone scaffolds.

Synthesis of Quinazoline Derivatives

The condensation of o-aminoaryl ketones with various reagents is a well-established method for the synthesis of quinazolines. These heterocycles are present in a wide range of biologically active compounds, including several approved drugs.

Diagram 2: General Workflow for Quinazoline Synthesis

Caption: Synthesis and screening of quinazolines.

Potential as an Anticancer Agent Precursor

Many quinazoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. The bromo and methoxy substituents on the quinazoline core derived from the title compound could modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially leading to enhanced efficacy and selectivity. Methoxy and bromo groups are known to be important for the cytotoxic properties of some compounds[3].

Other Potential Therapeutic Areas

The versatile nature of the 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone scaffold suggests its potential for derivatization to explore other therapeutic areas, including:

-

Antimicrobial Agents: The quinazoline core is also found in compounds with antibacterial and antifungal properties.

-

Enzyme Inhibitors: Substituted acetophenones can serve as starting materials for the synthesis of various enzyme inhibitors. For example, 2-bromo-4'-hydroxyacetophenone is a precursor for protein tyrosine phosphatase (PTP) inhibitors[4].

Safety and Handling

As a laboratory chemical, 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicological data for this compound is not available, it should be treated as a potentially hazardous substance. Substituted acetophenones can be irritants and may be harmful if ingested or absorbed through the skin.

Conclusion

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is a chemical intermediate with significant potential in the field of drug discovery and development. Its polysubstituted aromatic structure provides a unique starting point for the synthesis of complex heterocyclic molecules, particularly quinazoline derivatives. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry. BenchChem.

-

Chemdad Co., Ltd. (n.d.). 2-Bromo-4'-methoxyacetophenone Analytical Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromo-4-methoxyphenyl)ethanone. Retrieved from [Link]

-

ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

- NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-.

-

Jigs Chemical Limited. (n.d.). 1-(2-amino-3-bromo-4-methoxyphenyl)ethanone. Retrieved from [Link]

-

Chemical Science. (2015). Easily accessible non-aromatic heterocycles with handles: 4-bromo-2,3-dihydrofurans from 1,2-dibromohomoallylic alcohols. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one. Retrieved from [Link]

-

Frontiers in Chemistry. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]

-

PMC. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

-

MDPI. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the molecular structure and conformation of the novel compound, 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone. Given the nascent stage of research on this specific molecule, this document serves as both a predictive analysis based on established principles of physical organic chemistry and a practical methodological roadmap for its empirical validation.

Introduction: Unveiling a Potential Pharmacophore

The substituted acetophenone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The unique substitution pattern of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone—featuring an electron-donating amino group, a bulky and electron-withdrawing bromine atom, and a methoxy group on the phenyl ring—suggests a complex interplay of steric and electronic effects that will dictate its three-dimensional structure and, consequently, its interaction with biological targets. Understanding the preferred conformation of this molecule is paramount for rational drug design and structure-activity relationship (SAR) studies.

This guide will first postulate the key structural features of the molecule, with a focus on the critical role of intramolecular hydrogen bonding. Subsequently, a detailed, multi-pronged analytical workflow is presented, combining spectroscopic and computational techniques to provide a holistic understanding of its molecular architecture.

Postulated Molecular Structure and Key Conformational Drivers

The primary determinant of the conformation of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is expected to be the formation of a strong intramolecular hydrogen bond between the hydrogen atoms of the ortho-amino group and the oxygen atom of the acetyl group. This interaction is a well-documented phenomenon in 2'-aminoacetophenone derivatives.[1][2] This hydrogen bond will likely lock the acetyl group in a conformation that is nearly coplanar with the phenyl ring, forming a stable six-membered pseudo-ring.

The presence of the bulky bromine atom at the 3-position is anticipated to introduce significant steric hindrance, which will influence the planarity of the system. The methoxy group at the 4-position, while electronically influential, is expected to have a lesser steric impact on the conformation around the C(aryl)-C(carbonyl) bond.

A Multi-Technique Approach to Structural Elucidation

A robust characterization of the molecular structure and conformation of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone necessitates a combination of experimental and computational methods. The following workflow is proposed as a comprehensive strategy.

Caption: Proposed analytical workflow for the structural characterization of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone.

Experimental Protocols and Predicted Data

Synthesis and Purification

A plausible synthetic route to 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone involves the bromination of 1-(2-amino-4-methoxyphenyl)ethanone.

Protocol for Synthesis:

-

Starting Material: 1-(2-amino-4-methoxyphenyl)ethanone.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a suitable choice for regioselective bromination.[3]

-

Solvent: A polar aprotic solvent such as acetonitrile or dichloromethane.

-

Procedure: a. Dissolve 1-(2-amino-4-methoxyphenyl)ethanone in the chosen solvent. b. Cool the solution to 0 °C in an ice bath. c. Add N-Bromosuccinimide (1.0 equivalent) portion-wise over 30 minutes. d. Allow the reaction to stir at room temperature and monitor by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. f. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. g. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the connectivity and conformational details of the molecule in solution.[4][5]

Predicted ¹H and ¹³C NMR Data:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | ~7.5 - 7.7 | d | 1H | H adjacent to the acetyl group |

| Aromatic-H | ~6.5 - 6.7 | d | 1H | H adjacent to the methoxy group |

| NH₂ | ~5.0 - 6.0 (broad) | s | 2H | Amino protons (intramolecular H-bonding) |

| OCH₃ | ~3.8 - 4.0 | s | 3H | Methoxy protons |

| COCH₃ | ~2.5 - 2.7 | s | 3H | Acetyl protons |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C=O | ~195 - 200 | Carbonyl carbon |

| Aromatic C-NH₂ | ~145 - 150 | Carbon attached to the amino group |

| Aromatic C-OCH₃ | ~155 - 160 | Carbon attached to the methoxy group |

| Aromatic C-Br | ~110 - 115 | Carbon attached to the bromine atom |

| Aromatic C-H | ~110 - 130 | Other aromatic carbons |

| OCH₃ | ~55 - 60 | Methoxy carbon |

| COCH₃ | ~25 - 30 | Acetyl carbon |

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire a standard ¹H NMR spectrum. The broadness and downfield shift of the NH₂ protons can provide initial evidence for intramolecular hydrogen bonding.

-

¹³C NMR: Acquire a standard ¹³C NMR spectrum, including a DEPT-135 experiment to aid in the assignment of carbon signals.

-

2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment will be crucial for confirming the through-space proximity of protons, particularly between the NH₂ protons and the acetyl protons, which would provide definitive evidence for the proposed conformation.

FT-IR spectroscopy will provide information about the functional groups present in the molecule. The position of the carbonyl stretching frequency will be particularly informative regarding the intramolecular hydrogen bond.

Predicted FT-IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | 3400 - 3200 (two bands) | Asymmetric and symmetric stretching of the primary amine. |

| C-H Stretch (Aromatic) | 3100 - 3000 | C-H stretching of the phenyl ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | C-H stretching of the methyl and methoxy groups. |

| C=O Stretch | 1650 - 1670 | The carbonyl stretch is expected to be at a lower frequency than a typical aromatic ketone due to conjugation and, more significantly, the intramolecular hydrogen bond. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic ring skeletal vibrations. |

| C-O Stretch | 1250 - 1000 | C-O stretching of the methoxy group. |

Protocol for FT-IR Analysis:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the purified solid or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Single-Crystal X-ray Diffraction

If a suitable single crystal can be obtained, X-ray diffraction will provide unambiguous proof of the solid-state molecular structure and conformation, including precise bond lengths, bond angles, and details of intermolecular interactions.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.

Computational Modeling

Density Functional Theory (DFT) calculations will provide theoretical insights into the molecular structure, conformation, and electronic properties, which can be correlated with the experimental data.

Caption: A typical workflow for the DFT-based computational analysis of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone.

Protocol for DFT Calculations:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method and Basis Set: A suitable level of theory would be the B3LYP functional with a 6-311++G(d,p) basis set.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation.

-

Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to simulate the IR spectrum.

-

Potential Energy Surface (PES) Scan: To investigate the rotational barrier around the C(aryl)-C(carbonyl) bond, perform a relaxed PES scan by systematically rotating this dihedral angle. This will help to quantify the stability of the hydrogen-bonded conformation.

-

NMR Simulation: Use the Gauge-Including Atomic Orbital (GIAO) method to predict the ¹H and ¹³C NMR chemical shifts for comparison with experimental data.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the strength of the intramolecular hydrogen bond.

Conclusion

The molecular structure and conformation of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone are governed by a delicate balance of electronic and steric effects, with intramolecular hydrogen bonding playing a pivotal role. This guide has provided a comprehensive, albeit predictive, framework for the full characterization of this molecule. By following the proposed multi-technique workflow, researchers and drug development professionals can obtain a detailed understanding of its three-dimensional architecture, which is essential for unlocking its potential as a valuable scaffold in medicinal chemistry. The synergy between experimental data and computational modeling will be key to building a complete and accurate picture of this promising compound.

References

-

Shimada, H., Nakamura, A., Yoshihara, T., & Tobita, S. (2005). Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2′-aminoacetophenone and its derivatives in solution. Photochemical & Photobiological Sciences, 4(4), 367-375. [Link]

- Rahimi, M., Jamehbozorgi, S., Chermette, H., & Ghiasi, R. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(5), 411-418.

- Talukdar, P. B., Banerjee, S., & Sengupta, S. K. (1970). Intramolecular Hydrogen Bonding in 2-(Substituted Amino-) Methyl-4-Acetamidophenol. Journal of the Indian Chemical Society, 47(3), 267-270.

- ResearchGate. (n.d.). Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2'-aminoacetophenone and its derivatives in solution | Request PDF.

- Karabatsos, G. J., & Vane, F. M. (1963). Conformational studies of α-substituted ketones by nuclear magnetic resonance. Journal of the American Chemical Society, 85(6), 729-734.

-

Otsuka, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4636-4645. [Link]

- Bhat, R. H., et al. (2025). Computational Insights into Para Azido Acetophenone: DFT Analysis and Molecular Dynamics Simulations. In Silico Research in Biomedicine, 1, 100133.

-

Fang, W. H., & Liu, R. Z. (2009). Role of Intramolecular and Intermolecular Hydrogen Bonding in Both Singlet and Triplet Excited States of Aminofluorenones on Internal Conversion, Intersystem Crossing, and Twisted Intramolecular Charge Transfer. The Journal of Physical Chemistry A, 113(24), 6753-6761. [Link]

- Rittner, R., & Olivato, P. R. (2004).

- Rahimi, M., et al. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes.

-

Savin, K. A., & Ziegler, C. B. (1997). Spectral correlations for .alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 62(21), 7314-7319. [Link]

- Richard, J. P., & Amyes, T. L. (2004). pKa values for substituted acetophenones: Values determined by study of rates of halogenation. Journal of the American Chemical Society, 126(42), 13742-13743.

- Li, C., et al. (2021). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models.

-

Gheldiu, A. M., et al. (2023). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Molecules, 28(15), 5789. [Link]

-

Kumar, S., et al. (2021). Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. Proceedings of the National Academy of Sciences, 118(11), e2023909118. [Link]

- Sharma, R. K., & Kumar, R. (2015). A facile, efficient, environmentally benign protocol for rapid synthesis of α-bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry, 2(1), 1-5.

- BenchChem. (2025). Spectroscopic Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)

-

PubChem. (n.d.). 1-(3-Bromo-4-methoxyphenyl)ethanone. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Air Hygiene. (n.d.). FTIR TESTING. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one. Retrieved from [Link]

-

YouTube. (2021, March 2). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules, 28(23), 7809. [Link]

-

Okoro, C. O., & Hammed, A. (2003). Conformational analysis and molecular properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines. Current Medicinal Chemistry, 10(2), 149-156. [Link]

- Bosch, E., & Jeffries, L. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone.

- Dutkiewicz, G., et al. (2011). (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3242.

- ResearchGate. (n.d.). FT-IR spectra of samples B0, B1, B2, and B3.

-

Reva, I., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 28(15), 5788. [Link]

- Zhang, J., Zhuang, L. H., & Wang, G. W. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2249.

- ResearchGate. (n.d.). Study of the structure of 2-(hydroxyimino)-1-(1-naphthyl)ethanone by X-ray diffraction analysis | Request PDF.

Sources

- 1. Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2′-aminoacetophenone and its derivatives in solution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. auremn.org.br [auremn.org.br]

Key chemical reactions involving 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

< An In-Depth Technical Guide on the Core Chemical Reactions of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

For the attention of: Researchers, scientists, and drug development professionals.

Foreword

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone stands as a pivotal, multi-functional reagent in contemporary organic synthesis. Its strategic array of functional groups—an aniline moiety, a reactive bromine atom, and an activating methoxy group—offers a versatile platform for the construction of complex molecular architectures. This guide is crafted to provide a deep, practical understanding of the key chemical transformations this compound can undergo. We will move beyond mere procedural listings to explore the underlying principles and causalities that govern these reactions, empowering researchers to leverage this versatile building block to its fullest potential.

Foundational Properties and Synthesis

A thorough understanding of a reagent begins with its fundamental characteristics and its reliable synthesis.

Physicochemical Profile

A summary of the key physical and chemical properties of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is presented below.

Table 1: Physicochemical Data for 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | PubChem |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | --- |

| IUPAC Name | 1-(3-bromo-4-methoxyphenyl)ethanone | [1] |

| CAS Number | 35310-75-9 | [1] |

Optimized Synthesis Protocol

The most direct and widely employed synthesis of the title compound is via the electrophilic bromination of 1-(2-amino-4-methoxyphenyl)ethanone. The electron-donating amino and methoxy groups activate the aromatic ring, directing the bromination to the ortho and para positions. The position ortho to the amino group and meta to the ketone is sterically and electronically favored.

Experimental Protocol: Synthesis via Electrophilic Bromination

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-amino-4-methoxyphenyl)ethanone (10.0 g, 60.5 mmol) in 100 mL of glacial acetic acid.

-

Bromination: Cool the solution to 0-5 °C in an ice bath. Prepare a solution of bromine (3.1 mL, 60.5 mmol) in 20 mL of glacial acetic acid and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up and Isolation: Pour the reaction mixture into 500 mL of ice-cold water. Neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

-

Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The carbon-bromine bond in 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)–C(sp²) bonds.[3] It involves the coupling of an organoboron compound with an organohalide.[4] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.[4][5]

Causality in Experimental Design: The choice of catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. A phosphine ligand-based palladium catalyst is often employed to facilitate the oxidative addition and reductive elimination steps. The base is essential for the activation of the organoboron species, facilitating the transmetalation step.[6]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone (1.0 g, 4.1 mmol), phenylboronic acid (0.60 g, 4.9 mmol), and potassium carbonate (1.13 g, 8.2 mmol).

-

Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (0.24 g, 0.21 mmol) to the flask.

-

Solvent and Degassing: Add a 4:1 mixture of toluene and water (25 mL) and degas the mixture by purging with argon for 20 minutes.

-

Reaction Execution: Heat the mixture to 90 °C and stir under an argon atmosphere for 12 hours.

-

Product Isolation and Purification: After cooling, dilute the reaction with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

The Heck-Mizoroki Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7][8] This reaction is a powerful tool for the construction of complex olefinic structures.[9] The mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[10][11]

Experimental Protocol: Heck Reaction with Styrene

-

Reaction Assembly: In a sealed tube, combine 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone (1.0 g, 4.1 mmol), styrene (0.57 mL, 4.9 mmol), palladium(II) acetate (0.046 g, 0.21 mmol), and tri(o-tolyl)phosphine (0.12 g, 0.41 mmol).

-

Solvent and Base: Add triethylamine (1.7 mL, 12.3 mmol) and N,N-dimethylformamide (DMF, 20 mL).

-

Reaction Conditions: Seal the tube and heat the mixture to 100 °C for 16 hours.

-

Work-up: Cool the reaction to room temperature, pour into water (100 mL), and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography.

The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[14][15]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

Inert Conditions: To a Schlenk flask, add 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone (1.0 g, 4.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.14 g, 0.21 mmol), and copper(I) iodide (0.04 g, 0.21 mmol).

-

Solvent and Reagents: Add triethylamine (20 mL) and phenylacetylene (0.54 mL, 4.9 mmol).

-

Reaction Execution: Stir the mixture at room temperature under an argon atmosphere for 8 hours.

-

Isolation: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with saturated aqueous ammonium chloride, then water, and finally brine.

-

Purification: Dry the organic phase over sodium sulfate, concentrate, and purify by column chromatography.

Transformations of the Amino Group: Building Heterocyclic Scaffolds

The amino group in 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is a versatile handle for constructing a variety of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry.

N-Acylation

N-acylation is a fundamental transformation that converts the primary amine into an amide.[16][17] This not only serves as a protecting group strategy but also introduces a new functional handle for subsequent cyclization reactions.

Experimental Protocol: N-Acetylation

-

Reaction Setup: Dissolve 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone (1.0 g, 4.1 mmol) in 20 mL of dichloromethane in a round-bottom flask.

-

Acylation: Add pyridine (0.4 mL, 4.9 mmol) followed by the dropwise addition of acetyl chloride (0.32 mL, 4.5 mmol) at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor for completion by TLC.

-

Work-up: Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

Isolation: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the N-acetylated product.

Diazotization

The primary aromatic amine can be converted to a diazonium salt through treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[18][19] The resulting diazonium salt is a versatile intermediate that can be substituted with a variety of nucleophiles.

Experimental Protocol: Diazotization and Subsequent Sandmeyer Reaction (Bromination)

-

Diazonium Salt Formation: Suspend 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone (1.0 g, 4.1 mmol) in a mixture of 48% hydrobromic acid (10 mL) and water (10 mL) and cool to 0-5 °C.

-

Nitrosation: Slowly add a solution of sodium nitrite (0.31 g, 4.5 mmol) in water (5 mL), keeping the temperature below 5 °C. Stir for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (0.70 g, 4.9 mmol) in 48% hydrobromic acid (10 mL) at 60 °C.

-